![molecular formula C34H36ClFeN4O6 B12641203 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride CAS No. 15242-39-4](/img/structure/B12641203.png)
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems, such as hemoglobin and chlorophyll The iron(3+) ion in this compound is coordinated to the porphyrin ring, making it a metalloporphyrin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Introduction of Functional Groups: The carboxyethyl and hydroxyethyl groups are introduced through subsequent functionalization reactions.
Metalation: The iron(3+) ion is introduced into the porphyrin ring through a metalation reaction, typically using iron chloride as the metal source.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. Advanced techniques like chromatography and crystallization are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride undergoes various chemical reactions, including:
Oxidation: The iron(3+) ion can undergo redox reactions, making the compound a potential catalyst in oxidation reactions.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iron ion.
Substitution: The functional groups on the porphyrin ring can undergo substitution reactions, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(4+) species, while reduction reactions may yield iron(2+) species.
Applications De Recherche Scientifique
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Biology: The compound is studied for its role in mimicking biological systems, such as hemoglobin and cytochromes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of sensors and as a component in advanced materials.
Mécanisme D'action
The mechanism of action of 3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride involves its ability to undergo redox reactions. The iron(3+) ion can accept and donate electrons, making it an effective catalyst. The porphyrin ring stabilizes the iron ion and facilitates its interaction with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hemoglobin: A natural metalloporphyrin with an iron ion, essential for oxygen transport in the blood.
Chlorophyll: A natural metalloporphyrin with a magnesium ion, crucial for photosynthesis in plants.
Cytochromes: A group of metalloporphyrins involved in electron transport in cells.
Uniqueness
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride is unique due to its synthetic origin and the specific functional groups attached to the porphyrin ring. These modifications enhance its stability and reactivity, making it suitable for a broader range of applications compared to natural metalloporphyrins.
Propriétés
Numéro CAS |
15242-39-4 |
|---|---|
Formule moléculaire |
C34H36ClFeN4O6 |
Poids moléculaire |
688.0 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride |
InChI |
InChI=1S/C34H38N4O6.ClH.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);1H;/q;;+3/p-3 |
Clé InChI |
UQHUJMUVNUXJFL-UHFFFAOYSA-K |
SMILES canonique |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


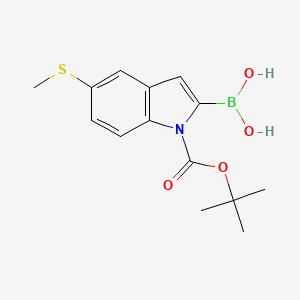
![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
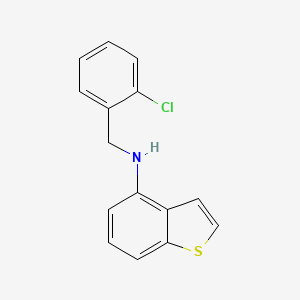
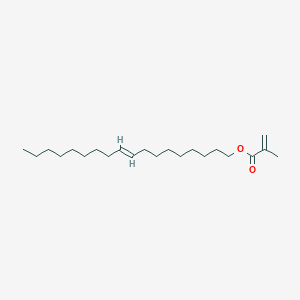
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
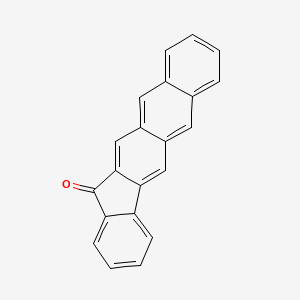
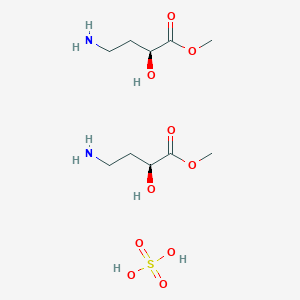

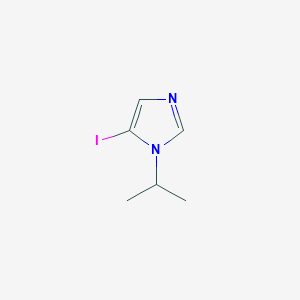
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
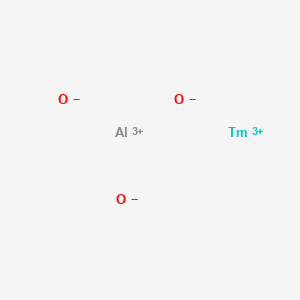

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
